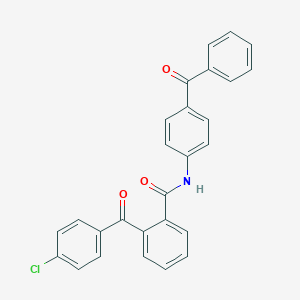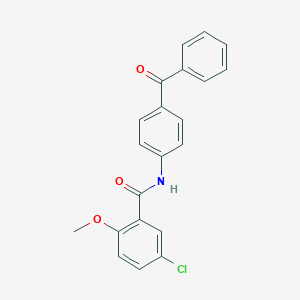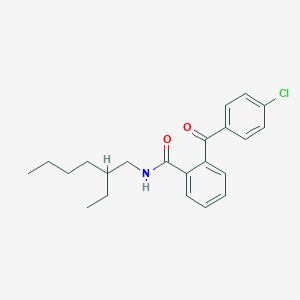
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide, also known as CBE, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide acts as an inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can increase the levels of endocannabinoids, leading to various physiological effects. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis in cancer cells and inhibit cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has several advantages for lab experiments, including its potency as an FAAH inhibitor and its ability to target cancer cells specifically. However, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide, including its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and pain management. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide and its potential side effects.
In conclusion, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug delivery. While further research is needed to fully understand the mechanisms of action of 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide and its potential side effects, it has the potential to be a valuable therapeutic agent for various diseases.
Méthodes De Synthèse
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2-ethylhexylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide.
Applications De Recherche Scientifique
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug delivery. In neuroscience, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been used as a tool to study the role of fatty acid amide hydrolase (FAAH) in the endocannabinoid system. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide is a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the brain. By inhibiting FAAH, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can increase the levels of endocannabinoids in the brain, leading to various physiological effects.
In cancer research, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. Additionally, 2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide has been used as a drug delivery system for various anticancer drugs, as it can target cancer cells specifically.
Propriétés
Formule moléculaire |
C22H26ClNO2 |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
2-(4-chlorobenzoyl)-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C22H26ClNO2/c1-3-5-8-16(4-2)15-24-22(26)20-10-7-6-9-19(20)21(25)17-11-13-18(23)14-12-17/h6-7,9-14,16H,3-5,8,15H2,1-2H3,(H,24,26) |
Clé InChI |
NMMAFUVEJVIXHG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



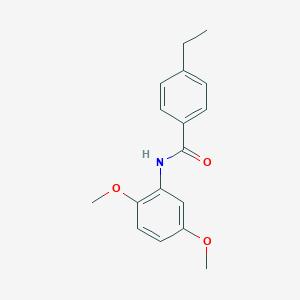

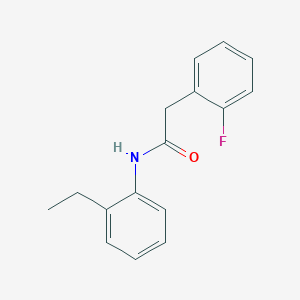
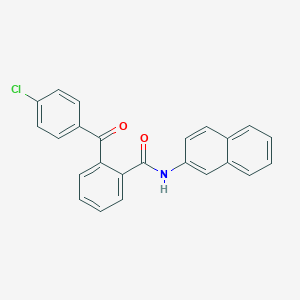

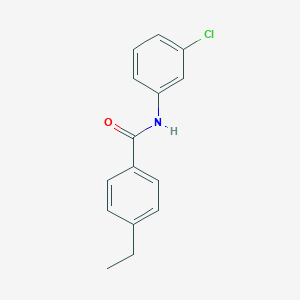

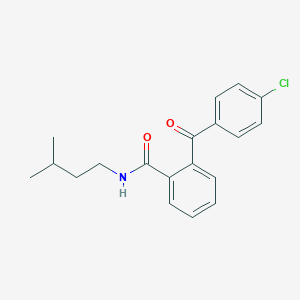

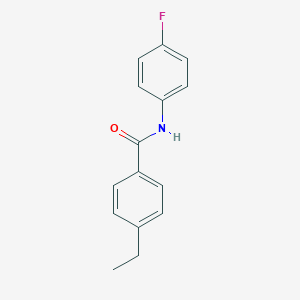
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
